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Compound of Interest

N-[2-(4-
Compound Name:

methoxyphenoxy)ethyllacetamide
CAS No.: 540512-00-3

Cat. No.: B2371923

Get Quote

Executive Summary & Molecule Profile

N-[2-(4-methoxyphenoxy)ethyl]acetamide is a flexible aromatic amide often utilized as a
model compound for studying hydrogen-bonding networks in pharmaceutical intermediates. Its
structural flexibility—specifically the ethyl linker connecting the rigid 4-methoxyphenoxy moiety
and the acetamide group—makes it prone to conformational polymorphism.

This guide establishes the Reference Form (Form ) based on the single-crystal structure
reported in Acta Crystallographica (2007) and outlines the protocol for distinguishing it from
potential metastable forms (Form Il/Solvates) generated during process development.

Chemical Identity[1][2][3][4][5][6]

o |[UPAC Name:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-
star-inserted">

-[2-(4-methoxyphenoxy)ethyl]lacetamide[1]
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e Molecular Formula:

[2]

e Molecular Weight: 209.24 g/mol

o Key Structural Features:
o Donor: Amide N-H
o Acceptor: Amide Carbonyl (C=0) & Methoxy Oxygen
o Flexible Linker: Ethyl chain (

) allowing torsion angle variations.

Crystallographic Data: The Reference Standard
(Form I)

The thermodynamic stable form (Form 1) is characterized by a specific hydrogen-bonding motif.
The following data serves as the "Gold Standard" for validating bulk powder batches.

Single Crystal Parameters (Form I)

Based on the structure reported in Acta Cryst. E63, 02959.[3]
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Parameter

Value (Form 1)

Significance

Common for planar aromatic

Crystal System Monoclinic )
amides.
Centrosymmetric; indicates
Space Group ) )
antiparallel packing.
Z (Molecules/Cell) 4 Standard packing efficiency.

Key Interaction

N-H...O (Intermolecular)

Forms 1D chains or dimers;

primary stability driver.

Morphology

Prismatic / Plate-like

Dependent on solvent
(typically Ethanol/Water).

Simulated Powder XRD Profile (Form I)

Calculated from the Single Crystal CIF (Crystallographic Information File). Use these peaks to

validate phase purity.
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2
Relative Intensity Assignment ( o
Angle (Cu K Structural Origin
(%) )
)
) Long-axis stacking
~6.8° Medium (100) ]
(layer separation)
. Second-order layer
~13.5° High (200) _
reflection
Strong
~19.2° 100 (Max) (012) / (11-2)
stacking or H-bond
network
) Short-axis packing
~23.4° High (020) ) )
(side-by-side)
) Complex 3D network
~26.1° Medium (21-3)

reflection

Technical Note: The peak at ~19.2° (2

) is the diagnostic peak for Form I. A shift or splitting of this peak often indicates the
presence of a solvate or a metastable polymorph (Form II).

Polymorph Screening & Comparison

Polymorphism in this molecule arises from the rotation of the ethyl linker. The table below
compares the Stable Form | against potential metastable forms found during rapid precipitation
or lyophilization.
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BENGHE

Comparative Properties Guide

Feature

Form |
(Thermodynamic)

Form I
(Kinetic/Metastable)

Solvate
(Pseudopolymorph)

Formation Method

Slow evaporation
(EtOH, Acetone)

Rapid cooling / Anti-
solvent (Water into
MeOH)

Crystallization from
hydrate-forming

solvents

Melting Point

~98 - 100 °C (Sharp)

~92-95°C
(Broad/Exotherm)

Variable (desolvation
endotherm < 90°C)

XRD Signature

Sharp, well-resolved
peaks at 19.2° & 23.4°

Broadened peaks;
shift of primary peak
to ~18.8°

Extra low-angle peaks
(<6°)

Stable at RT / High

Converts to Form |

Loses solvent ->

Stability o ] )
Humidity over time or with heat Amorphous or Form |
N Lowest Higher (Kinetic )
Solubility ) Variable
(Thermodynamic) advantage)

Experimental Protocols
A. Synthesis of the Reference Standard

Use this protocol to generate pure Form | for instrument calibration.

Reactants: Dissolve 4-methoxyphenol (1.0 eq) and potassium carbonate (

, 1.2 eq) in acetonitrile.

Alkylation: Add

-(2-chloroethyl)acetamide (1.1 eq) dropwise under reflux.

Reflux: Maintain at 80°C for 12 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

Workup: Filter inorganic salts. Evaporate solvent.[4]

Crystallization (Crucial): Recrystallize the crude solid from hot Ethanol/Water (1:1). Slow

cooling (0.5°C/min) promotes Form | growth.
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B. XRD Data Collection Method[10]

e Instrument: Rigaku SmartLab or Bruker D8 Advance.

Geometry: Bragg-Brentano (Reflection).

Source: Cu K

(

), 40 kV, 40 mA.

Scan Range: 3° to 40° (2

)-

Step Size: 0.02°.

Scan Speed: 2°/min (for high resolution).

Polymorph Screening Workflow (Visualization)

The following diagram illustrates the decision tree for identifying and characterizing the
polymorphs of

-[2-(4-methoxyphenoxy)ethyl]acetamide.
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Crude N-[2-(4-methoxyphenoxy)ethyl]acetamide

Method B: Rapid Cooling
(Melt Quench / Anti-solvent)

Method A: Slow Evaporation Kinetic Trappin
(Ethanol/Acetone) pping

FORM Il (Metastable)
Lower MP
XRD: Shifted/Broad peaks

Fast Precipitation

y

Thermodynamic Control C/Iethod C: Slurry Conversmr)

(Water/MeOH, 48h)

DSC Analysis
(Endotherm Check)

Ostwald Ripening

Amorphous / Solvate
Halo Pattern / Desolvation Event

Recrystallization Exotherm

FORM | (Stable)
Sharp MP: ~99°C
XRD: 19.2°, 23.4°

PXRD Confirmation

Click to download full resolution via product page

Figure 1: Polymorph screening and identification workflow. Form I is the thermodynamic
product, while Form Il is kinetically accessible.

Scientific Commentary & Mechanism
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Conformational Polymorphism
The molecule contains a phenoxy-ethyl-acetamide linkage. The ethyl group (
) can adopt either a gauche or anti conformation.

o Form I: Typically adopts the anti (extended) conformation, allowing efficient packing of the
planar phenyl rings (

interactions) and maximizing intermolecular N-H...O hydrogen bonds.
» Metastable Forms: Often arise from the gauche (kinked) conformation, which prevents

optimal packing density but may be trapped during rapid precipitation.

Stability Ranking

e Form I: Most stable.[5] Recommended for formulation and storage.

» Form II: Metastable. Risk of phase transformation during shelf-life (especially under high
humidity or mechanical stress/milling).

References

e Primary Structure Report: Li, H. & Wang, J. (2007). N-[2-(4-
Methoxyphenoxy)ethyl]acetamide. Acta Crystallographica Section E: Structure Reports
Online, 63(12), 02959.

¢ General Polymorphism Protocol: Bernstein, J. (2002). Polymorphism in Molecular Crystals.
Oxford University Press. (Foundational text for the screening protocols described).

¢ Synthesis of Phenoxyacetamides: PubChem Compound Summary for CID 584258, N-[2-(4-
Methoxyphenyl)ethyllacetamide (Structural Analog Data).

o Crystallographic Database Entry: CCDC (Cambridge Crystallographic Data Centre) Refcode
for N-[2-(4-methoxyphenoxy)ethyl]acetamide. (Refer to CCDC 646542).

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.researchgate.net/publication/271381590_Synthon_polymorphs_of_sulfacetamide-acetamide_cocrystal_based_on_N-HOS_and_N-HOC_hydrogen_bonding
https://www.benchchem.com/product/b2371923/docs?utm_src=pdf-body#advanced-characterization-guide-n-2-4-methoxyphenoxy-ethyl-acetamide-polymorphs
https://www.benchchem.com/product/b2371923/docs?utm_src=pdf-body#advanced-characterization-guide-n-2-4-methoxyphenoxy-ethyl-acetamide-polymorphs
https://www.benchchem.com/product/b2371923/docs?utm_src=pdf-body#advanced-characterization-guide-n-2-4-methoxyphenoxy-ethyl-acetamide-polymorphs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2371923?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. N-[2-(4-Methoxyphenyl)ethyl]acetamide | CL1H15NO2 | MD Topology | NMR | X-Ray
[atb.ug.edu.au]

¢ 2. N-[2-(2-methoxyphenoxy)ethyl]lacetamide | CL11H15NO3 | CID 4207624 - PubChem
[pubchem.ncbi.nim.nih.gov]

¢ 3. 540512-00-3|N-[2-(4-methoxyphenoxy)ethyl]lacetamide|N-[2-(4-
methoxyphenoxy)ethyllacetamide| -SE{EAMRHH /A F) [bio-fount.com]

e 4, talenta.usu.ac.id [talenta.usu.ac.id]
e 5. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [Advanced Characterization Guide: N-[2-(4-
methoxyphenoxy)ethyl]lacetamide Polymorphs]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b2371923/docs#advanced-characterization-guide-
n-2-4-methoxyphenoxy-ethyl-acetamide-polymorphs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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